(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((2-(naphthalen-1-yl)ethyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol
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Overview
Description
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((2-(naphthalen-1-yl)ethyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is a complex organic compound that features a purine base attached to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((2-(naphthalen-1-yl)ethyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol typically involves multiple steps, starting from simpler organic molecules. The key steps may include:
- Formation of the purine base.
- Attachment of the naphthalen-1-yl ethyl group.
- Construction of the tetrahydrofuran ring.
- Hydroxymethylation at the 2-position.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The purine base can undergo reduction under specific conditions.
Substitution: The amino group can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
- Oxidation of the hydroxymethyl group yields a carboxylic acid derivative.
- Reduction of the purine base can yield a dihydropurine derivative.
- Substitution reactions can introduce various functional groups at the amino position.
Scientific Research Applications
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with enzymes and nucleic acids.
Medicine
- Potential applications in drug development, particularly as an antiviral or anticancer agent.
- Studied for its pharmacokinetics and pharmacodynamics.
Industry
- Potential use in the synthesis of specialty chemicals.
- Investigated for its properties as a material in advanced technologies.
Mechanism of Action
The mechanism of action of (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((2-(naphthalen-1-yl)ethyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, interference with nucleic acid synthesis, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A purine nucleoside with similar structural features.
Naphthalene derivatives: Compounds with a naphthalene moiety.
Tetrahydrofuran derivatives: Compounds with a tetrahydrofuran ring.
Uniqueness
- The combination of a purine base with a naphthalene moiety and a tetrahydrofuran ring is unique.
- The specific stereochemistry of the compound may confer unique biological activity and reactivity.
This outline provides a comprehensive overview of the compound and its potential applications
Properties
Molecular Formula |
C22H23N5O4 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(2-naphthalen-1-ylethylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C22H23N5O4/c28-10-16-18(29)19(30)22(31-16)27-12-26-17-20(24-11-25-21(17)27)23-9-8-14-6-3-5-13-4-1-2-7-15(13)14/h1-7,11-12,16,18-19,22,28-30H,8-10H2,(H,23,24,25)/t16-,18-,19-,22-/m1/s1 |
InChI Key |
HXAFMULMJMMWEU-WGQQHEPDSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CCNC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCNC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O |
Origin of Product |
United States |
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